molecular formula C12H13N3O4S B2392062 Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate CAS No. 932902-09-5

Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate

Cat. No. B2392062
CAS RN: 932902-09-5
M. Wt: 295.31
InChI Key: VTVJVYWIKGXJMG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is often referred to as EMITC and is a member of the thiazole family of compounds.

Scientific Research Applications

Molluscicidal Properties

The compound Ethyl chloroformate/DMF mixture, a derivative related to Ethyl 4-methyl-2-(5-methylisoxazole-3-carboxamido)thiazole-5-carboxylate, has been studied for its potential molluscicidal properties. This research is significant in the context of controlling the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).

Antimicrobial Applications

A derivative of Ethyl 2-amino-4-methylthiazole-5-carboxylate has shown promising antimicrobial activities against various strains of bacteria and fungi. This derivative has been synthesized using readily available materials, and its structure was confirmed through various spectroscopic techniques. The antimicrobial study highlights its potential in addressing bacterial and fungal infections (Desai, Bhatt, & Joshi, 2019).

Synthesis Methods

The regioselective synthesis of derivatives, including Ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates, has been achieved with high yields. This method, which is catalyst-free and rapid, offers significant advantages in the synthesis of such compounds (Singh, Santhosh, Swaroop, & Sadashiva, 2022).

Chemical Synthesis and Modifications

Studies on the synthesis and modifications of Ethyl 2-amino-4-methylthiazole-5-carboxylate have led to the development of various derivatives with potential biological activities. These studies involve different chemical reactions and techniques to modify the parent compound, demonstrating the versatility and potential of this chemical in various applications (Dovlatyan, Eliazyan, Pivazyan, Kazaryan, & Engoyan, 2004).

Biological Activities

Research has been conducted on the synthesis of hybrid molecules containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various biological activities, including antimicrobial, antilipase, and antiurease activities. These studies highlight the potential of such derivatives in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antitumor Activity

The synthesis and evaluation of Ethyl 2‐substituted‐aminothiazole‐4‐ carboxylate analogs have revealed potential anticancer activities. These compounds have shown remarkable activity against various human tumor cell lines, highlighting their potential in cancer research and therapy (El-Subbagh, Abadi, & Lehmann, 1999).

properties

IUPAC Name

ethyl 4-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-4-18-11(17)9-7(3)13-12(20-9)14-10(16)8-5-6(2)19-15-8/h5H,4H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVJVYWIKGXJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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